molecular formula C11H15BrO2 B110536 3-Bromoadamantane-1-carboxylic acid CAS No. 21816-08-0

3-Bromoadamantane-1-carboxylic acid

Numéro de catalogue: B110536
Numéro CAS: 21816-08-0
Poids moléculaire: 259.14 g/mol
Clé InChI: DJUDQBVINJIMFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0) is a brominated derivative of adamantane-1-carboxylic acid, characterized by a carboxylic acid group at position 1 and a bromine atom at position 3 of the adamantane cage. Its molecular formula is C₁₁H₁₅BrO₂, with a molecular weight of 259.14 g/mol and a melting point of 146–150°C . This compound is synthesized via bromination of adamantane-1-carboxylic acid using AlCl₃ and Br₂, achieving yields of 75–76% . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing sphingosine kinase inhibitors (e.g., ABC294640) and anticancer agents .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromoadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

3-Bromoadamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Bromoadamantane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and carboxylic acid group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 3-bromoadamantane-1-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
This compound C₁₁H₁₅BrO₂ 259.14 146–150 75–76 Bromine at position 3
3-Bromo-5-methyladamantane-1-carboxylic acid C₁₂H₁₇BrO₂ 273.17 147–148 N/A Bromine at position 3, methyl at 5
1-Adamantanecarboxylic acid C₁₁H₁₆O₂ 184.24 N/A 25 No bromine; lower reactivity
1-Bromoadamantane C₁₀H₁₅Br 215.12 116–118 N/A Bromine at position 1
2-Bromoadamantane C₁₀H₁₅Br 215.12 138–140 N/A Bromine at position 2
  • Positional Isomerism : Bromine substitution at different positions (1, 2, or 3) significantly affects melting points and reactivity. For instance, 1-bromoadamantane melts at 116–118°C , while 2-bromoadamantane melts at 138–140°C , reflecting increased steric stability in the latter .
  • Substituent Effects : The addition of a methyl group in 3-bromo-5-methyladamantane-1-carboxylic acid increases molecular weight and slightly elevates the melting point compared to the parent compound .

Pharmacological and Industrial Relevance

  • Anticancer Agents : this compound is pivotal in synthesizing ABC294735, which inhibits Bcl-2-Bak protein interactions and shows efficacy in ulcerative colitis and cancer models .
  • Chemical Intermediates: Its bromine atom facilitates nucleophilic substitution, making it a preferred intermediate over non-halogenated analogs. For example, it is used to synthesize DL1, a branching regulator in plants, with 90% yield .
  • Commercial Availability : Priced at $260–300/kg (99% purity), it is more cost-effective for industrial use than 3-bromo-5-methyl derivatives, which are less commonly available .

Activité Biologique

3-Bromoadamantane-1-carboxylic acid, a derivative of adamantane, exhibits significant biological activity, particularly as an inhibitor of sphingosine kinase (SK). This compound is characterized by its unique molecular structure, which includes a bromine atom and a carboxylic acid functional group, contributing to its stability and reactivity.

  • Molecular Formula : C₁₁H₁₅BrO₂
  • Molecular Weight : 259.14 g/mol
  • CAS Number : 21816-08-0

The compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

This compound primarily functions by inhibiting sphingosine kinase, an enzyme crucial for sphingolipid metabolism. This inhibition can lead to alterations in cellular signaling pathways related to cell growth, survival, and apoptosis. The modulation of sphingolipid signaling is significant in cancer treatment and neuroprotection strategies.

Inhibition of Sphingosine Kinase

Research has demonstrated that this compound effectively inhibits sphingosine kinase activity. This inhibition results in decreased levels of sphingosine-1-phosphate (S1P), a lipid mediator involved in various cellular processes:

  • Cell Proliferation : The compound has been shown to reduce cell proliferation in different cancer cell lines.
  • Apoptosis Induction : Studies indicate that treatment with this compound can enhance apoptosis, evidenced by increased caspase activation and DNA fragmentation in treated cells .

Case Studies

  • Ulcerative Colitis Model :
    In a study involving DSS-induced ulcerative colitis in mice, this compound was administered orally. The results indicated significant suppression of colitis symptoms compared to control groups, suggesting its potential therapeutic effects in inflammatory bowel diseases .
  • Anticancer Synergy :
    In vitro studies showed that combining this compound with sorafenib enhanced cytotoxicity against pancreatic cancer cells (Bxpc-3) and renal cancer cells (A-498). This combination resulted in synergistic effects on cell death mechanisms and delayed tumor growth in xenograft models without evident toxicity .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C₁₁H₁₅BrO₂Inhibits sphingosine kinase; induces apoptosis
1-Bromo-3-adamantanecarboxylic AcidC₁₁H₁₅BrO₂Similar structure; less biological activity
Adamantane-1-carboxylic AcidC₁₀H₁₄O₂Lacks bromine; different reactivity

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3-Bromoadamantane-1-carboxylic acid, and how is its purity validated?

Methodological Answer:
The synthesis typically begins with functionalization of the adamantane core. For example, this compound (CAS 21816-08-0) can be reduced using BH₃·THF to yield alcohol intermediates, followed by bromination or displacement reactions . Characterization involves:

  • Melting Point Analysis : Confirming purity via observed melting point (147–148°C) .
  • Chromatography : HPLC or GC to assess purity (>95–97% as per supplier specifications) .
  • Spectroscopic Methods : IR, NMR, and mass spectrometry to verify molecular structure (C₁₁H₁₅BrO₂, MW 259.13) .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and self-contained breathing apparatus during combustion risks .
  • First Aid : Immediate flushing with water for eye/skin contact; avoid inducing vomiting upon ingestion .
  • Storage : Store in cool, dry conditions away from strong acids/oxidizers to prevent decomposition .
  • Waste Disposal : Follow hazardous waste guidelines due to potential toxic fume emission during combustion .

Q. Advanced: How can researchers optimize bromine displacement reactions in derivatives of this compound?

Methodological Answer:
The angular bromine atom in this compound is amenable to nucleophilic displacement. Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reagents like aqueous amines or thiols .
  • Catalysis : Use of transition metals (e.g., Pd) for cross-coupling reactions to introduce aryl/alkenyl groups .
  • Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
    Post-reaction, monitor via TLC or LC-MS to track substitution efficiency .

Q. Advanced: How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:
Current safety data sheets lack ecotoxicological parameters (e.g., biodegradability, bioaccumulation) . To address this:

  • Bioassays : Conduct Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201).
  • Soil Mobility Studies : Use column leaching experiments to assess adsorption coefficients (Kd) .
  • PBT/vPvB Assessment : Apply QSAR models or experimental data to predict persistence and bioaccumulation potential .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to detect brominated byproducts or adamantane derivatives formed during synthesis .
  • Calibration Standards : Employ certified reference materials (CRMs) for accurate quantification, ensuring linearity (R² >0.99) across 1–100 ppm ranges .
  • Validation : Follow ICH guidelines for precision (%RSD <5%) and recovery (90–110%) in spiked samples .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Drug Precursor : Serves as a rigid scaffold for protease inhibitors or Bcl-2 protein interaction modulators due to its adamantane core .
  • Functional Group Compatibility : The carboxylic acid moiety allows conjugation with amines or alcohols via EDC/NHS coupling .
  • Solubility Optimization : Derivatives (e.g., methyl esters) improve bioavailability in lead compound development .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., hydroxyl, amino) at the 1- and 3-positions to assess steric/electronic effects .
  • Biological Assays : Test analogs against target proteins (e.g., viral proteases) using SPR or fluorescence polarization to measure binding affinity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) .

Q. Advanced: How can conflicting data on decomposition products of this compound be resolved?

Methodological Answer:
Safety sheets note toxic fume emission during combustion but lack specifics . To resolve contradictions:

  • Thermogravimetric Analysis (TGA) : Identify decomposition stages (e.g., 200–400°C) and volatile byproducts .
  • GC-MS Pyrolysis : Simulate fire conditions to characterize emitted gases (e.g., HBr, CO) .
  • Regulatory Cross-Reference : Compare with adamantane analogs (e.g., 1-Bromoadamantane) to infer decomposition pathways .

Propriétés

IUPAC Name

3-bromoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUDQBVINJIMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944422
Record name 3-Bromoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21816-08-0
Record name 3-Bromo-1-adamantanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21816-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Adamantanecarboxylic acid, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromoadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoadamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A two-neck round bottom flask was connected to a reflux condenser, to which aluminum chloride (AlCl3, 7.15 mmol) was injected, followed by cooling at −5° C. in argon environment. Then, bromine (Br2, 66 mmol) was added thereto, followed by stirring for 15 minutes. 1-adamantanecarboxylic acid (5.5 mmol) was added to the reaction mixture at a time, followed by stirring for 1 hour with maintaining the temperature at −5° C. The reaction mixture was then additionally stirred for 48 hours with raising the temperature slowly to room temperature. Upon completion of stirring, ice water was poured to the mixture to terminate the reaction. Excessive bromine was de-colored by adding sodium pyrosulfite. The de-colored reactant was extracted by using chloroform. The extracted organic layer was dried over sodium sulfate, followed by concentration under reduced pressure to give the target compound (5.016 mmol, 92.83%).
Quantity
7.15 mmol
Type
reactant
Reaction Step One
Quantity
66 mmol
Type
reactant
Reaction Step Two
Quantity
5.5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
92.83%

Synthesis routes and methods II

Procedure details

More specifically, adamantane-1-carboxylic acid (1) (45 g, 0.25 mol) was added to mixture of AlCl3 (45 g, 0.34 mol) and Br2 (450 g) at 0° C. and stirred at 0-10° C. for 48 hrs, kept 5 hrs at about 20° C., poured on to 500 g crushed ice, diluted with 300 ml CHCl3 and decolorized with solid Na2S2O5. The aqueous phase was extracted with Et2O (50 ml×2). The combined organic solution was washed with H2O and extracted with 10% NaOH. The alkaline extraction was acidified with 2N H2SO4 and provided 49 g (yield=75.7%) of 3-bromo-adamantane-1-carboxylic acid (2).
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromoadamantane-1-carboxylic acid
3-Bromoadamantane-1-carboxylic acid
3-Bromoadamantane-1-carboxylic acid
3-Bromoadamantane-1-carboxylic acid
3-Bromoadamantane-1-carboxylic acid
3-Bromoadamantane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.